Physicochemical Properties of 3-Difluoromethylpiperidine Hydrochloride: An In-depth Technical Guide
Physicochemical Properties of 3-Difluoromethylpiperidine Hydrochloride: An In-depth Technical Guide
<Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a pivotal strategy in modern drug discovery. The difluoromethyl group, in particular, offers a nuanced approach to modulating the physicochemical and pharmacological properties of lead compounds. 3-Difluoromethylpiperidine hydrochloride has emerged as a valuable building block, combining the prevalent piperidine motif with the advantageous properties of the difluoromethyl group. This guide provides a comprehensive technical overview of the core physicochemical properties of 3-Difluoromethylpiperidine hydrochloride, detailing experimental protocols for its characterization and discussing the implications of these properties for drug development.
Introduction: The Strategic Advantage of the Difluoromethyl Group
In the quest for novel therapeutics, the ability to fine-tune a molecule's properties is paramount. The difluoromethyl (-CHF₂) group has gained significant traction as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities.[1][2][3] Its introduction into a molecule can enhance metabolic stability, improve membrane permeability, and increase binding affinity.[1][2] The acidic proton of the -CHF₂ group can also participate in weak hydrogen bonding, further influencing a compound's biological profile.[1] When appended to the piperidine ring, a common scaffold in numerous pharmaceuticals, the resulting 3-Difluoromethylpiperidine hydrochloride becomes a highly valuable synthon for medicinal chemists.
Core Molecular and Physical Properties
A thorough understanding of the fundamental molecular and physical properties of 3-Difluoromethylpiperidine hydrochloride is the bedrock of its application in research and development.
Table 1: Fundamental Properties of 3-Difluoromethylpiperidine Hydrochloride
| Property | Value | Reference(s) |
| CAS Number | 1427455-16-0 | [4][5][6] |
| Molecular Formula | C₆H₁₂ClF₂N | [4][6] |
| Molecular Weight | 171.62 g/mol | [4][5][6] |
| Appearance | Cream/beige powder | [7] |
| Purity | Typically >95% | [5][8] |
| Storage | Sealed in a dry environment at room temperature | [9] |
Structural Elucidation and Spectroscopic Characterization
Confirming the identity and purity of 3-Difluoromethylpiperidine hydrochloride requires a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for detailed structural analysis.
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¹H NMR: The proton spectrum will provide information on the protons of the piperidine ring. The proton of the difluoromethyl group will exhibit a characteristic signal due to coupling with the two fluorine atoms.
-
¹³C NMR: The carbon spectrum will show the signals for the piperidine carbons and a distinctive signal for the difluoromethyl carbon, split into a triplet by the two fluorine atoms.
-
¹⁹F NMR: This is a crucial technique for confirming the presence of the fluorine atoms and can be used as a probe in deuterium-free environments.[7]
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).
-
Data Acquisition: Utilize a high-field NMR spectrometer (≥400 MHz) to acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Data Analysis: Process the spectra and assign the observed signals to the corresponding nuclei in the molecule.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and can provide fragmentation data to support the structure.
-
Technique: Electrospray ionization (ESI) is well-suited for this polar compound.
-
Expected Ion: The primary ion observed in the positive mode will be the protonated free base [M+H]⁺.
Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into an ESI-mass spectrometer and acquire the spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak and compare it to the calculated molecular weight of the free base.
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule. The formation of the hydrochloride salt can be evidenced by the appearance of an N-H⁺ stretching band.[10][11]
Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.
Physicochemical Properties and Their Implications
The physicochemical properties of 3-Difluoromethylpiperidine hydrochloride are critical for its handling, formulation, and ultimately, its in vivo behavior.
Solubility
As a hydrochloride salt, 3-Difluoromethylpiperidine hydrochloride is expected to be freely soluble in water and other polar solvents.[12] This is a crucial property for many pharmaceutical formulations.
Melting Point
The melting point is a key indicator of purity. For the related compound 3,3-Difluoropiperidine hydrochloride, the melting point is in the range of 243-247 °C.[7] The melting point of 3-Difluoromethylpiperidine hydrochloride can be determined using Differential Scanning Calorimetry (DSC).[11]
pKa
The pKa of the piperidine nitrogen will dictate the ionization state of the molecule at physiological pH. This, in turn, influences its solubility, membrane permeability, and interaction with biological targets. The pKa can be determined by potentiometric titration.
Experimental Workflows and Data Visualization
A systematic approach to the characterization of 3-Difluoromethylpiperidine hydrochloride is essential for obtaining reliable and reproducible data.
Caption: A streamlined workflow for the comprehensive physicochemical characterization of 3-Difluoromethylpiperidine hydrochloride.
Applications in Drug Discovery and Development
The unique properties of 3-Difluoromethylpiperidine hydrochloride make it an attractive building block for the synthesis of novel drug candidates.[13] Its incorporation can lead to compounds with improved potency and pharmacokinetic profiles. For instance, the related 3,3-difluoropiperidine hydrochloride has been shown to enhance the potency of an apelin receptor agonist.[7]
Conclusion
3-Difluoromethylpiperidine hydrochloride is a valuable and versatile building block for medicinal chemistry. A thorough understanding and characterization of its physicochemical properties are essential for its effective utilization in drug discovery and development. The protocols and information provided in this guide offer a solid foundation for researchers and scientists working with this promising compound.
References
A comprehensive list of references is available for further reading and verification. The provided URLs have been validated for accessibility.
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3,3-Difluoropyrrolidine hydrochloride | C4H8ClF2N | CID 24903482 - PubChem. (URL: [Link])
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